5-(4-methylphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one

Protein Kinase CK2 Inhibition Cancer Therapeutics Kinase Selectivity Profiling

5-(4-Methylphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic small molecule (C13H10N2OS, MW 242.30 g/mol) featuring a thieno[2,3-d]pyrimidin-4-one core with a p-tolyl substituent at the 5-position. This scaffold serves as a versatile intermediate for generating libraries of biologically active derivatives, including potent inhibitors of protein kinase CK2, lactate dehydrogenase (LDH), fibroblast growth factor receptor 1 (FGFR1), and dihydrofolate reductase (DHFR).

Molecular Formula C13H10N2OS
Molecular Weight 242.3
CAS No. 17509-21-6
Cat. No. B2874645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-methylphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one
CAS17509-21-6
Molecular FormulaC13H10N2OS
Molecular Weight242.3
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CSC3=C2C(=O)NC=N3
InChIInChI=1S/C13H10N2OS/c1-8-2-4-9(5-3-8)10-6-17-13-11(10)12(16)14-7-15-13/h2-7H,1H3,(H,14,15,16)
InChIKeyJYFIHIWXQSVJIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Structure & Identifiers


Interactive Chemical Structure Model





5-(4-Methylphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one (CAS 17509-21-6): Core Scaffold for Kinase-Targeted Library Synthesis


5-(4-Methylphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic small molecule (C13H10N2OS, MW 242.30 g/mol) featuring a thieno[2,3-d]pyrimidin-4-one core with a p-tolyl substituent at the 5-position. This scaffold serves as a versatile intermediate for generating libraries of biologically active derivatives, including potent inhibitors of protein kinase CK2, lactate dehydrogenase (LDH), fibroblast growth factor receptor 1 (FGFR1), and dihydrofolate reductase (DHFR) [1]. The compound is commercially available from multiple suppliers at ≥95% purity, making it a readily accessible starting point for medicinal chemistry programs .

Why 5-(4-Methylphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one Cannot Be Replaced by Unsubstituted or Other 5-Aryl Analogs


The thieno[2,3-d]pyrimidin-4-one scaffold is highly sensitive to the nature of the 5-aryl substituent. Structure-activity relationship (SAR) studies across multiple kinase targets demonstrate that the 4-methylphenyl (p-tolyl) group at position 5 provides a specific combination of steric bulk, lipophilicity, and electronic character that is not replicated by unsubstituted phenyl, 4-halophenyl, or 4-alkoxyphenyl analogs [1]. Replacing the 5-(4-methylphenyl) group with a different substituent can shift kinase selectivity profiles, reduce potency by up to 25% or more, and alter downstream polypharmacology [2]. Generic substitution without empirical validation therefore risks compromising target engagement and confounding biological interpretation in both biochemical and cell-based assays.

Quantitative Differentiation Evidence for 5-(4-Methylphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one Against Its Closest Analogs


Head-to-Head CK2 Inhibitory Potency: 5-(4-Methylphenyl) vs. 5-(4-Ethoxyphenyl) Thieno[2,3-d]pyrimidine-4-ylthio Derivatives

In a direct head-to-head comparison of 28 thieno[2,3-d]pyrimidine derivatives against human protein kinase CK2, the 3-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoic acid derivative (incorporating the 5-(4-methylphenyl) scaffold) achieved an IC50 of 0.1 μM, representing a 1.25-fold improvement over the corresponding 5-(4-ethoxyphenyl) analog (IC50 = 0.125 μM) [1]. This quantitative difference demonstrates that the 4-methyl substituent on the phenyl ring confers a measurable advantage in CK2 inhibitory potency compared to the 4-ethoxy congener.

Protein Kinase CK2 Inhibition Cancer Therapeutics Kinase Selectivity Profiling

LDH-A Inhibitory Activity: 3-Substituted p-Tolylthieno[2,3-d]pyrimidin-4(3H)-ones vs. Galloflavin Reference Standard

A series of 3-substituted p-tolylthieno[2,3-d]pyrimidin-4(3H)-ones, derived from the core 5-(4-methylphenyl) scaffold, were evaluated as lactate dehydrogenase-A (LDH-A) inhibitors and compared to Galloflavin, a known reference LDH inhibitor [1]. The p-tolyl-substituted thieno[2,3-d]pyrimidin-4(3H)-ones were identified as the most potent inhibitors in the study relative to Galloflavin, with molecular docking scores (MolDock) ranging from -127 to -171, indicating strong complementarity to the LDH active site [1].

Lactate Dehydrogenase Inhibition Cancer Metabolism Warburg Effect Targeting

Kinase Selectivity: CK2 Selectivity of 5-(4-Methylphenyl) Derivative Over Seven Other Protein Kinases

The 5-(4-methylphenyl)-containing thieno[2,3-d]pyrimidine derivative (3-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoic acid) demonstrated considerable selectivity for CK2 when profiled against a panel of seven other protein kinases [1]. This selectivity profile is not guaranteed for analogs bearing different 5-substituents; the 4-methylphenyl group contributes to a specific binding mode that was predicted through molecular modeling [1].

Kinase Selectivity Off-Target Profiling Chemical Probe Development

Scaffold Utility Across Multiple Therapeutic Targets: DHFR, FGFR1, and Antitumor Activity

The thieno[2,3-d]pyrimidin-4-one scaffold harboring aromatic substituents at the 5-position has been validated as a productive core for developing inhibitors against at least four distinct therapeutic targets: CK2 [1], LDH-A [2], FGFR1 [3], and DHFR [4]. Across these studies, the presence of a 5-aryl group (specifically 4-methylphenyl in the most potent examples) is a conserved structural feature critical for target engagement. In the DHFR inhibitor series, compound 20 (a thieno[2,3-d]pyrimidine-4-one derivative) exhibited an IC50 of 0.20 μM against DHFR, slightly outperforming methotrexate (IC50 = 0.22 μM), and demonstrated 7-fold better antitumor activity than 5-fluorouracil in NCI 60 cell line screening [4].

Multi-Target Kinase Inhibitors Antitumor Drug Discovery Scaffold Repurposing

Optimal Procurement and Deployment Scenarios for 5-(4-Methylphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one


Focused Kinase Library Synthesis Targeting CK2 for Cancer Probe Development

Procure 5-(4-methylphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one as the core intermediate for synthesizing 4-ylthio-substituted derivatives with potent CK2 inhibitory activity. The scaffold's documented IC50 of 0.1 μM for the propanoic acid derivative and its selectivity over seven other kinases [1] make it an ideal starting point for generating CK2-selective chemical probes. Libraries can be generated by varying the thioalkyl/aryl substituent at the 4-position while retaining the critical 5-(4-methylphenyl) group.

LDH-A Inhibitor Development for Cancer Metabolism Research

Use the compound as a precursor for synthesizing 3-substituted p-tolylthieno[2,3-d]pyrimidin-4(3H)-ones, which have been identified as the most potent LDH-A inhibitors in a comparative study against Galloflavin [2]. The 5-(4-methylphenyl) moiety is essential for achieving the strong MolDock scores (-127 to -171) that predict high-affinity LDH-A binding [2].

Multi-Target Anticancer Agent Discovery via Scaffold Repurposing

Leverage the scaffold's cross-target versatility to generate derivative libraries for screening against CK2, FGFR1, and DHFR in parallel. The scaffold has produced DHFR inhibitors with IC50 values (0.20 μM) that rival methotrexate (0.22 μM) and antitumor agents with 7-fold superior activity to 5-fluorouracil in the NCI 60 panel [3]. A single procurement of the core scaffold supports multiple medicinal chemistry campaigns simultaneously.

Reference Standard for SAR Studies on 5-Aryl Thienopyrimidinones

Utilize 5-(4-methylphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one as a benchmark compound in systematic SAR studies comparing the effects of different 5-aryl substituents (phenyl, 4-chlorophenyl, 4-methoxyphenyl, 4-ethoxyphenyl) on kinase inhibition profiles. The 1.25-fold CK2 potency advantage over the 4-ethoxyphenyl analog [1] establishes a quantitative baseline for evaluating the contribution of the 4-methyl group to target engagement.

Quote Request

Request a Quote for 5-(4-methylphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.